![molecular formula C6H7ClO4S B2807420 2-Chlorobenzenesulfonic acid CAS No. 27886-58-4](/img/structure/B2807420.png)
2-Chlorobenzenesulfonic acid
Overview
Description
2-Chlorobenzenesulfonic acid is a chemical compound with the molecular formula C6H5ClO3S . It has an average mass of 192.620 Da and a monoisotopic mass of 191.964798 Da .
Molecular Structure Analysis
The molecular structure of 2-Chlorobenzenesulfonic acid consists of a benzene ring substituted with a chlorine atom and a sulfonic acid group . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Scientific Research Applications
Catalyst in Hydrolysis Reactions
2-Chlorobenzenesulfonic acid can be grafted onto UIO-66, a type of Metal–Organic Framework (MOF), to create a stable Brønsted acid catalyst . This catalyst, UIO-66−PhSO3H, has been used in the catalytic hydrolysis of cyclohexyl acetate to cyclohexanol in water . The introduction of hydrophobic molecules to UIO-66 prevents the material from being attacked by hydroxyl polar molecules, explaining its good structural stability during catalysis .
Chlorosulfonation of Benzene
The chlorosulfonation of benzene is a reaction where benzene reacts with chlorosulfonic acid to produce benzenesulfonic acid and HCl . In a second step, the benzenesulfonic acid reacts with a second equivalent of chlorosulfonic acid to produce benzenesulfonyl chloride and sulfuric acid . This reaction is a typical electrophilic aromatic substitution reaction .
Passivation Layer in Perovskite Solar Cells
2-Chlorobenzenesulfonic acid can be used as a self-assembling small molecule (SASM) to anchor NiOx and perovskite crystals, providing dual passivation . The chlorine end of the SASM can provide growth sites for the perovskite, leading to the release of interface strain . At the same time, the sulfonic acid group in the SASM can passivate the surface defects of NiOx, facilitating the extraction of charge carriers . This self-assembling layer also prevents NiOx from contacting the perovskite, suppressing adverse interface reactions .
Safety And Hazards
properties
IUPAC Name |
2-chlorobenzenesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4H,(H,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNURPFVONZPVLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950567 | |
Record name | 2-Chlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzenesulfonic acid | |
CAS RN |
27886-58-4 | |
Record name | 2-Chlorobenzenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027886584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10950567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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